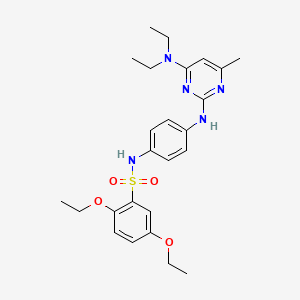

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,5-diethoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves reactions like the ion-associate reaction . For instance, the “4-amino-N-[2(diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex” was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature .Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as infrared spectra, NMR, elemental analysis, and mass spectrometry . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed using various techniques. For instance, the ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Molecular Docking

A study by Hassan (2014) discusses the synthesis of heterocyclic compounds containing the sulfonamide moiety through reactions involving enaminones. These compounds, designed to act as Cyclooxygenase (COX-2) inhibitors, underwent virtual screening via molecular docking to assess their suitability as inhibitors, suggesting potential pharmaceutical applications with modifications (Ahmed H. E. Hassan, 2014).

Antihypertensive Activity

Research by Abdel-Wahab et al. (2008) explored the synthesis of thiosemicarbazides, triazoles, and Schiff bases, identifying compounds with significant antihypertensive α-blocking activity. This study showcases the potential of these synthesized compounds in developing treatments for hypertension (B. F. Abdel-Wahab et al., 2008).

Synthesis of Bifunctional Oligo-α-aminopyridines

A paper by Hasan et al. (2003) presents the synthesis of new bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes. These compounds, through their molecular structures and interactions, indicate potential for varied scientific applications, including catalysis and material science (H. Hasan et al., 2003).

Antibacterial Agents

Research by Abbasi et al. (2015) focused on synthesizing N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, evaluating their antibacterial and anti-enzymatic potentials. The study found these compounds to be potent antibacterial agents, highlighting their relevance in addressing bacterial infections (M. Abbasi et al., 2015).

Safety and Hazards

Wirkmechanismus

Mode of Action

Given its structure, it may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or covalent modification .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially influence cell signaling, enzyme activity, or other cellular processes .

Biochemische Analyse

Biochemical Properties

. Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be covalent or non-covalent, and could involve hydrogen bonding, electrostatic interactions, or hydrophobic interactions .

Cellular Effects

It is possible that this compound could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature .

Dosage Effects in Animal Models

There is currently no information available on the effects of different dosages of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide in animal models .

Eigenschaften

IUPAC Name |

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,5-diethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O4S/c1-6-30(7-2)24-16-18(5)26-25(28-24)27-19-10-12-20(13-11-19)29-35(31,32)23-17-21(33-8-3)14-15-22(23)34-9-4/h10-17,29H,6-9H2,1-5H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWPABNGPGPURZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2455686.png)

![methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2455687.png)

![2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2455693.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2455695.png)

![2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole](/img/structure/B2455696.png)